![molecular formula C20H22N2O3 B2775841 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 922130-22-1](/img/structure/B2775841.png)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as EOTA, is a chemical compound that has garnered attention in the scientific research community due to its potential applications in medicinal chemistry. EOTA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
Target of Action
The primary targets of F2266-0099 are the Sodium-Glucose co-transporters 1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose absorption in the intestine (SGLT1) and reabsorption in the kidney (SGLT2).
Mode of Action
F2266-0099 is a potent inhibitor of both SGLT1 and SGLT2 . It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine . This is similar to the action of other SGLT2 selective inhibitors. Additionally, F2266-0099 inhibits intestinal SGLT1, which delays glucose absorption and reduces postprandial glucose .
Biochemical Pathways
By inhibiting SGLT1 and SGLT2, F2266-0099 affects the glucose absorption and reabsorption pathways. This leads to a decrease in blood glucose levels, which can be beneficial in the management of diabetes mellitus .
Result of Action
The inhibition of SGLT1 and SGLT2 by F2266-0099 leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for improving glycemic control in type 1 diabetes mellitus (T1DM) .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide in lab experiments is its wide range of potential applications. Its ability to inhibit COX-2 and certain protein kinases makes it a promising candidate for the development of new drugs for a variety of conditions. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different contexts.
Direcciones Futuras
There are several potential future directions for research on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies could investigate its effects on different types of cancer cells and explore its potential as a treatment for cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential targets for drug development. Finally, studies could investigate the potential use of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide as an antibiotic or antifungal agent, which could help address the growing problem of antibiotic resistance.
Métodos De Síntesis
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 2-hydroxyethylamine with o-tolyl chloroformate to produce the intermediate compound, which is then reacted with 6-acetyl-1-tetralone to yield N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide.
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit activity against certain types of cancer cells, as well as antimicrobial and antifungal properties. Additionally, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-17-10-9-16(12-15(17)8-11-20(22)24)21-19(23)13-25-18-7-5-4-6-14(18)2/h4-7,9-10,12H,3,8,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGTAKBSBCLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.